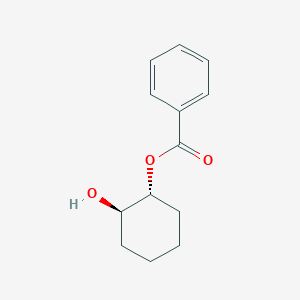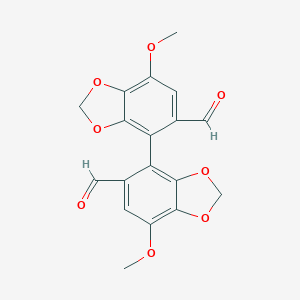![molecular formula C21H16Cl2IN3O3 B304785 N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including as an anti-tumor agent and as a potential treatment for tuberculosis. In
Mécanisme D'action
The mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and pathways involved in tumor growth and tuberculosis infection.
Biochemical and Physiological Effects:
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the growth of Mycobacterium tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide in lab experiments is its potential as an anti-tumor agent and anti-tubercular agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide. One area of research could be to further investigate its mechanism of action and optimize its use as an anti-tumor and anti-tubercular agent. Another area of research could be to explore its potential as a treatment for other diseases or conditions. Additionally, more research could be done to investigate the safety and toxicity of this compound.
In conclusion, N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is a chemical compound that has shown promise in various areas of scientific research. While its mechanism of action is not fully understood, it has potential as an anti-tumor and anti-tubercular agent. Future research could focus on optimizing its use in experiments, exploring its potential as a treatment for other diseases, and investigating its safety and toxicity.
Méthodes De Synthèse
The synthesis of N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide involves the reaction of isonicotinohydrazide with 4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting compound is then purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of anti-tumor agents. Studies have shown that this compound has anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Another area of research where this compound has potential applications is in the treatment of tuberculosis. Studies have shown that this compound has anti-tubercular activity and can inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis.
Propriétés
Nom du produit |
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide |
|---|---|
Formule moléculaire |
C21H16Cl2IN3O3 |
Poids moléculaire |
556.2 g/mol |
Nom IUPAC |
N-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16Cl2IN3O3/c1-29-19-10-13(11-26-27-21(28)14-5-7-25-8-6-14)9-18(24)20(19)30-12-15-16(22)3-2-4-17(15)23/h2-11H,12H2,1H3,(H,27,28)/b26-11+ |
Clé InChI |
GLZIIMBRSYIOEF-KBKYJPHKSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)
![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)

![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)

![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)